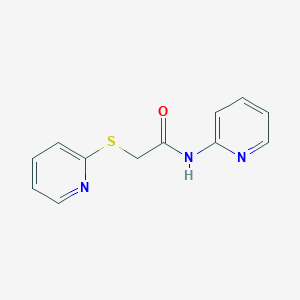

![molecular formula C19H26N8O2 B5544727 3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with structures similar to "3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine" have been synthesized and evaluated for their pharmacological activities, showcasing a broad spectrum of biological effects. These compounds often include piperazine and pyridazine moieties, which are integral to their activity and properties.

Synthesis Analysis

The synthesis of N-aryl(pyrimidinyl) piperazinylalkyl (hydroxyalkyl) derivatives of 1,2,3,4-tetra- and hexahydropyrido[3,4-d]pyridazines has been described, with some compounds showing biological activity in preliminary pharmacological tests (Śladowska et al., 1996). This process involves complex reactions that yield a variety of pharmacologically active derivatives.

Molecular Structure Analysis

The molecular structure of compounds in this class has been extensively analyzed using various spectroscopic techniques, including IR, NMR, and LC-MS. These studies have confirmed the complex structures of the synthesized compounds and provided insights into their potential mechanisms of action.

Chemical Reactions and Properties

Reactivity studies indicate that these compounds can undergo various chemical reactions, producing a range of derivatives. These reactions include condensation with aromatic aldehydes, cycloalkylation with halocompounds, and nucleophilic substitution reactions, which significantly impact their chemical properties and biological activities.

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, have been determined for these compounds. For example, crystal structure analysis of a related compound revealed weak intermolecular C—H⋯N hydrogen-bond interactions stabilizing the crystal structure (Arslan et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

- Research has led to the synthesis of N-arylpiperazinylalkyl derivatives of 1,4-dioxo and 1,4,5-trioxo-1,2,3,4-tetrahydropyrido[3,4-d]pyridazines, showcasing the chemical versatility and potential pharmacological activities of compounds related to your query. These derivatives were achieved through reactions involving piperazinylalkyl intermediates, highlighting the compound's utility in creating pharmacologically active molecules (Śladowska et al., 1995).

Antiviral Properties

- A compound closely related to your query, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been identified as a potent inhibitor of rhinoviruses, demonstrating significant antiviral activity at concentrations that do not inhibit HeLa cell growth. This highlights the potential application of similar compounds in treating viral infections (Andries et al., 2005).

Antimicrobial and Antifungal Activities

- Sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety have shown in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. These findings suggest the compound's framework can be modified to enhance antimicrobial properties (Bhatt et al., 2016).

Antidiabetic Potential

- Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their use as anti-diabetic medications. This research demonstrates the role of piperazine derivatives in developing treatments for diabetes through enzyme inhibition and insulinotropic activities (Bindu et al., 2019).

CNS and Antioxidant Properties

- Derivatives of pyridothiazine-1,1-dioxide with substituted piperazinyl and piperidinyl side chains have shown analgesic action and moderate antioxidant properties under pharmacological CNS screening, suggesting their utility in pain management and as potential neuroprotective agents (Malinka et al., 2002).

Anti-inflammatory and Analgesic Properties

- Novel quinazolinone derivatives with N and O heterocyclic moieties have demonstrated promising anti-inflammatory and analgesic activities. This research underscores the potential of piperazine and pyridazine derivatives in developing new anti-inflammatory and analgesic agents (Mosaad et al., 2010).

properties

IUPAC Name |

1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O2/c1-24-7-9-25(10-8-24)16-3-4-17(23-22-16)26-11-13-27(14-12-26)18(28)15-29-19-20-5-2-6-21-19/h2-6H,7-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEODIIXNONWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

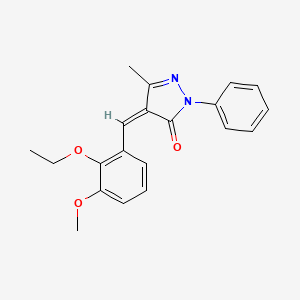

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

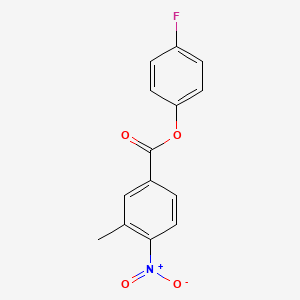

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)

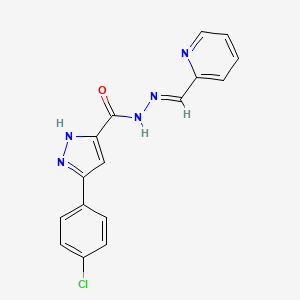

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)